2-Amino-4-(furan-2-ylmethyl)pentanedioic acid
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Overview
Description
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid is a chemical compound with the molecular formula C10H13NO5 and a molecular weight of 227.21 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a pentanedioic acid backbone. It is used primarily in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of 2-Amino-4-(furan-2-ylmethyl)pentanedioic acid involves several steps. One common synthetic route includes the reaction of furan-2-carbaldehyde with a suitable amino acid derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the furan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-ylmethyl)pentanedioic acid involves its interaction with specific molecular targets. The amino group and the furan ring play crucial roles in these interactions, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid can be compared with similar compounds such as:
2-Amino-4-(thiophen-2-ylmethyl)pentanedioic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(pyridin-2-ylmethyl)pentanedioic acid: Contains a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO5 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C10H13NO5/c11-8(10(14)15)5-6(9(12)13)4-7-2-1-3-16-7/h1-3,6,8H,4-5,11H2,(H,12,13)(H,14,15) |
InChI Key |
YYECNQZSIZUXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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